

# Application Note and Protocol: Mass Spectrometry Analysis of Amino-PEG4-GGFG-Dxd ADCs

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## Compound of Interest

Compound Name: Amino-PEG4-GGFG-Dxd

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## Abstract

Antibody-drug conjugates (ADCs) are a rapidly growing class of biotherapeutics that combine the specificity of monoclonal antibodies (mAbs) with the potent cytotoxicity of small-molecule drugs.<sup>[1]</sup> The intricate structure of ADCs necessitates comprehensive analytical characterization to ensure their safety, efficacy, and quality.<sup>[1]</sup> This document provides a detailed overview and experimental protocols for the mass spectrometry (MS)-based analysis of an ADC composed of a monoclonal antibody conjugated to a deruxtecan (Dxd) payload via an Amino-PEG4-GGFG linker. The protocols cover intact mass analysis for drug-to-antibody ratio (DAR) determination, subunit analysis for linker-drug distribution, and peptide mapping for conjugation site localization.

## Introduction

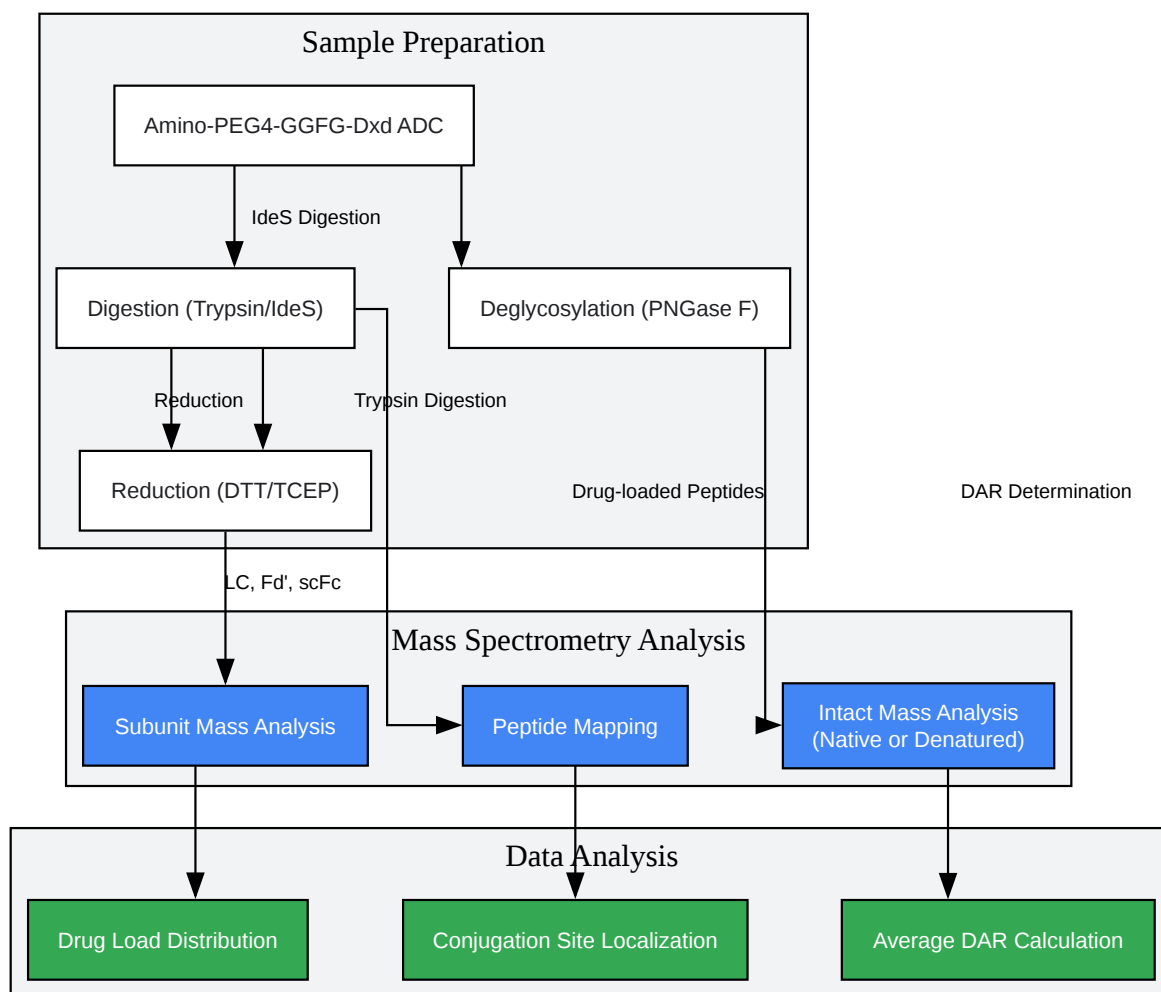
The ADC "**Amino-PEG4-GGFG-Dxd**" consists of three key components: a monoclonal antibody, a hydrophilic Amino-PEG4 spacer, a cathepsin-cleavable GGFG (Gly-Gly-Phe-Gly) linker, and the cytotoxic payload Dxd, a potent topoisomerase I inhibitor.<sup>[2][3][4][5]</sup> The GGFG linker is designed to be stable in circulation and release the payload upon internalization into tumor cells where it is cleaved by lysosomal proteases like cathepsin L.<sup>[4][6]</sup>

Mass spectrometry is an indispensable tool for the detailed characterization of ADCs, providing information on the molecular weight, DAR, drug distribution, and conjugation sites.<sup>[7]</sup> Due to the inherent heterogeneity of ADCs arising from the conjugation process, a multi-level MS-based approach is typically employed.<sup>[8][9]</sup> This includes analysis at the intact, subunit, and peptide levels.

## Experimental Workflows

### Overall Characterization Workflow

The comprehensive characterization of an **Amino-PEG4-GGFG-Dxd** ADC involves a multi-tiered mass spectrometry approach.



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Fig 1. Overall workflow for ADC characterization.

## Intact Mass Analysis for DAR Determination

Intact mass analysis is crucial for determining the average DAR and the distribution of different drug-loaded species. This can be performed under denaturing (reversed-phase) or native (size-exclusion) conditions.[10][11] Native MS is particularly useful for ADCs with non-covalent interactions.[10][12][13] For lysine-conjugated ADCs, deglycosylation is often performed to simplify the complex spectra.[8]

## Protocol: Native SEC-MS for Intact Mass Analysis

- Sample Preparation:
  - If necessary, deglycosylate the ADC sample using PNGase F to remove glycan heterogeneity.
  - Dilute the ADC to a final concentration of 0.5-1.0 mg/mL in a native MS-compatible buffer (e.g., 50 mM ammonium acetate).
- LC-MS System:
  - LC: UPLC system with a size-exclusion column (e.g., ACQUITY UPLC BEH SEC, 200Å, 1.7 µm).[\[14\]](#)
  - Mobile Phase: Isocratic elution with 50-100 mM ammonium acetate.[\[14\]](#)
  - MS: A high-resolution mass spectrometer such as a Q-TOF or Orbitrap instrument.
- MS Parameters (Example):
  - Ionization Mode: ESI Positive
  - Capillary Voltage: 3.5 kV
  - Source Temperature: 120 °C
  - m/z Range: 1000–6000
  - Resolution: 70,000
- Data Analysis:
  - Deconvolute the raw mass spectra to obtain the zero-charge mass for each species.
  - Calculate the average DAR by taking the weighted average of the different drug-loaded species.

## Representative Data

Species	Observed Mass (Da)	Drug Load	Relative Abundance (%)
mAb	148,050	0	5.2
ADC	149,425	1	10.5
ADC	150,800	2	20.1
ADC	152,175	3	28.5
ADC	153,550	4	21.3
ADC	154,925	5	9.8
ADC	156,300	6	4.6
Average DAR	3.2		

Table 1: Representative intact mass analysis data for an **Amino-PEG4-GGFG-Dxd** ADC. The mass of the **Amino-PEG4-GGFG-Dxd** linker-payload is assumed to be ~1375 Da.

## Subunit Analysis

Subunit analysis, often referred to as "middle-down" analysis, provides information on the distribution of the linker-payload across the antibody subunits.<sup>[15]</sup> This is typically achieved by digesting the ADC with an enzyme like IdeS, which cleaves the antibody below the hinge region, followed by reduction of disulfide bonds.<sup>[9]</sup> This generates light chain (LC), Fd' (N-terminal part of the heavy chain), and scFc (single-chain Fc) fragments, each around 25 kDa.

## Protocol: IdeS Digestion and Reduction for Subunit Analysis

- IdeS Digestion:
  - Incubate the ADC (1 mg/mL) with IdeS enzyme at a 1:10 (enzyme:ADC) ratio in PBS at 37°C for 30 minutes.
- Reduction:

- Add DTT to the digested sample to a final concentration of 10 mM.
- Incubate at 37°C for 30 minutes to reduce the disulfide bonds.
- LC-MS System:
  - LC: UPLC system with a reversed-phase column (e.g., C4 or C8).
  - Mobile Phase A: 0.1% Formic Acid in Water
  - Mobile Phase B: 0.1% Formic Acid in Acetonitrile
  - Gradient: A suitable gradient to separate the LC, Fd', and scFc fragments.
  - MS: High-resolution mass spectrometer.
- Data Analysis:
  - Deconvolute the spectra for each chromatographic peak to determine the mass of the unconjugated and conjugated subunits.
  - Determine the drug load on the light chain and Fd' fragments.

## Representative Data

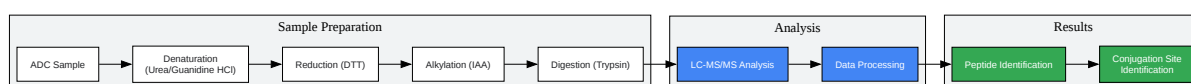
Subunit	Unconjugated Mass (Da)	Conjugated Mass (Da)	Drug Load Distribution
Light Chain (LC)	23,500	24,875	1 drug per chain
Fd'	25,200	26,575	1 drug per chain
scFc	24,800	N/A	No conjugation

Table 2: Representative subunit analysis data. Conjugation is expected on the LC and Fd' fragments for lysine-conjugated ADCs.

## Peptide Mapping

Peptide mapping is the gold standard for identifying the specific amino acid residues where the linker-payload is attached.[16] This involves digesting the ADC into smaller peptides using an enzyme like trypsin, followed by LC-MS/MS analysis.[1] A key challenge is the hydrophobicity of drug-conjugated peptides, which can lead to poor recovery.[1] Optimized digestion protocols and chromatography are often required.[1][17]

## Protocol: Tryptic Digestion and Peptide Mapping



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Fig 2. Workflow for peptide mapping analysis.

- Sample Preparation:
  - Denature the ADC in a solution containing a denaturant like 2.7 M guanidine hydrochloride to improve recovery of hydrophobic peptides.[1]
  - Reduce disulfide bonds with DTT at 60°C for 1 hour.
  - Alkylate cysteine residues with iodoacetamide in the dark for 30 minutes.
  - Perform a buffer exchange to remove denaturant and alkylating agents.
  - Digest with trypsin at a 1:10 (w/w) ratio at 37°C for 3 hours.[1]
- LC-MS/MS System:
  - LC: UPLC system with a C18 column suitable for peptide separations.
  - Mobile Phase A: 0.1% Formic Acid in Water
  - Mobile Phase B: 0.1% Formic Acid in Acetonitrile

- Gradient: A long, shallow gradient (e.g., 60-120 minutes) to resolve the complex peptide mixture.
- MS: High-resolution mass spectrometer capable of data-dependent acquisition (DDA) or data-independent acquisition (DIA).
- Data Analysis:
  - Use specialized software to search the MS/MS data against the antibody sequence, specifying the mass of the **Amino-PEG4-GGFG-Dxd** modification on potential conjugation sites (e.g., lysine residues).
  - Manually verify the fragmentation spectra of identified drug-conjugated peptides.

## Representative Data

Peptide Sequence	Modification	Precursor m/z	Charge	MS/MS Verified
TPEVTCVVVDV SHEDPEVK	Unmodified	667.32	3+	Yes
TPEVTCVVVDV SHEDPEVK	+Amino-PEG4- GGFG-Dxd	1125.85	3+	Yes
SGTASVVCLLN NFYPR	Unmodified	598.98	3+	Yes
...	...	...	...	...

Table 3: Representative peptide mapping data showing an unmodified peptide and its corresponding drug-conjugated form.

## Conclusion

The mass spectrometry-based characterization of **Amino-PEG4-GGFG-Dxd** ADCs requires a multi-faceted approach. Intact mass analysis provides crucial information on the average DAR and drug-load distribution. Subunit analysis offers insights into the distribution of the payload across the antibody chains. Finally, peptide mapping definitively identifies the specific



conjugation sites. The protocols and representative data presented here provide a comprehensive framework for the detailed analytical characterization of this and other similar ADCs, ensuring their quality, consistency, and safety.

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